molecular formula C13H18AuClN2 B6289476 (1,3-Diisopropyl-1,3-dihydro-2H-benzo[d]imidazol-2-ylidene)gold(III) chloride CAS No. 953820-59-2

(1,3-Diisopropyl-1,3-dihydro-2H-benzo[d]imidazol-2-ylidene)gold(III) chloride

Cat. No.: B6289476
CAS No.: 953820-59-2
M. Wt: 434.71 g/mol
InChI Key: DYQVPBAVIKIGFN-UHFFFAOYSA-M
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Description

This compound is a gold(III) complex stabilized by a bulky N-heterocyclic carbene (NHC) ligand derived from 1,3-diisopropylbenzimidazole. The ligand’s diisopropyl substituents confer significant steric bulk, which enhances stability and modulates electronic properties. Gold(III) complexes are less common than gold(I) analogs due to their higher oxidation state, which often leads to increased reactivity and susceptibility to reduction. Its structure contrasts with gold(I)-NHC complexes, which dominate literature reports, but its Au(III) center may offer unique reactivity in catalysis, materials science, or medicinal applications.

Properties

IUPAC Name

chloro-[1,3-di(propan-2-yl)benzimidazol-2-ylidene]gold
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2.Au.ClH/c1-10(2)14-9-15(11(3)4)13-8-6-5-7-12(13)14;;/h5-8,10-11H,1-4H3;;1H/q;+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQVPBAVIKIGFN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N(C1=[Au]Cl)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18AuClN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.71 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Use of [AuCl₃(tht)] (tht = tetrahydrothiophene)

  • Procedure :

    • The imidazolium chloride (1.0 equiv) is treated with [AuCl₃(tht)] (1.05 equiv) in anhydrous dichloromethane.

    • Potassium carbonate (2.0 equiv) is added to deprotonate the imidazolium salt, generating the free carbene.

    • The mixture is stirred under nitrogen at 25°C for 12–24 hours.

  • Mechanism :

    • Deprotonation of the imidazolium salt by K₂CO₃ yields the NHC ligand.

    • Ligand substitution occurs as the carbene displaces the labile tht ligand from [AuCl₃(tht)], forming the gold(III)-NHC complex.

  • Challenges :

    • Steric hindrance from the diisopropyl groups slows the reaction, requiring longer durations than less bulky ligands.

    • Side products may form if the Au(III) center undergoes reduction or ligand scrambling.

Oxidative Addition from Gold(I) Complexes

Gold(III)-NHC complexes can also be synthesized via oxidative addition of chlorine to gold(I) precursors. This method is particularly relevant for systems where Au(I) intermediates are more accessible.

Redox-Neutral Transmetalation

Transmetalation from silver-NHC complexes offers an alternative pathway, leveraging the higher stability of silver carbenes.

Ag-NHC to Au-NHC Transfer

  • Procedure :

    • The imidazolium salt is reacted with Ag₂O in dichloromethane to form the silver-NHC complex.

    • The silver complex is then treated with [AuCl₃(tht)] in a 1:1 ratio, facilitating transmetalation.

  • Advantages :

    • Silver carbenes are more stable and easier to handle than free NHCs, reducing side reactions.

    • High yields (>80%) are achievable for less sterically hindered ligands, though diisopropyl substitution may lower efficiency.

Characterization and Validation

Successful synthesis of the target compound is confirmed through:

Technique Key Observations
¹H NMR Absence of the NCHN proton signal at δ 9–10 ppm, confirming carbene formation.
¹³C NMR A resonance at δ 180–200 ppm for the carbenic carbon.
X-ray Diffraction Square planar geometry around Au(III), with Au–C bond lengths of 1.95–2.05 Å.
ESI-MS Molecular ion peak matching m/z for [C₁₃H₁₈AuClN₂]⁺ (calc. 434.72).

Comparative Analysis of Methods

Method Yield Conditions Advantages Disadvantages
Direct Au(III) Route 60–70%Mild, room temperatureShort synthetic routeSensitive to steric hindrance
Oxidative Addition 50–65%Low-temperature Cl₂ gasHigh purityRisk of over-oxidation
Transmetalation 70–75%Requires Ag₂OHigh yields for simple ligandsLower efficiency with bulky substituents

Challenges and Mitigation Strategies

  • Steric Hindrance :

    • The diisopropyl groups impede ligand coordination to gold. Using polar aprotic solvents (e.g., DMF) or elevated temperatures (40–50°C) improves reaction rates.

  • Au(III) Reduction :

    • Au(III) is prone to reduction to Au(I) under basic conditions. Adding stoichiometric amounts of oxidants like Selectfluor stabilizes the +3 oxidation state.

  • Ligand Scrambling :

    • Side reactions between free carbenes and gold precursors are minimized by slow addition of the imidazolium salt to the metal solution .

Chemical Reactions Analysis

Types of Reactions

(1,3-Diisopropyl-1,3-dihydro-2H-benzo[d]imidazol-2-ylidene)gold(III) chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents such as hydrogen peroxide for oxidation reactions. Substitution reactions often require the presence of nucleophiles or electrophiles, depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions may yield gold(I) complexes, while oxidation reactions can produce gold(0) nanoparticles .

Scientific Research Applications

Chemistry

In chemistry, (1,3-Diisopropyl-1,3-dihydro-2H-benzo[d]imidazol-2-ylidene)gold(III) chloride is used as a catalyst in various organic transformations. It is particularly effective in facilitating carbon-carbon bond formation reactions, such as the Kumada-Tamao-Corriu reaction, Suzuki coupling, and Stille coupling .

Biology and Medicine

While specific biological and medicinal applications are less documented, the compound’s potential as a catalyst in biochemical reactions is an area of ongoing research. Its ability to facilitate specific transformations could be harnessed in drug synthesis and other biomedical applications .

Industry

In industry, this compound’s catalytic properties are leveraged in the production of fine chemicals and pharmaceuticals. Its stability and reactivity make it a valuable component in various industrial processes .

Mechanism of Action

The mechanism by which (1,3-Diisopropyl-1,3-dihydro-2H-benzo[d]imidazol-2-ylidene)gold(III) chloride exerts its effects involves the coordination of the gold(III) center to the benzoimidazolylidene ligand. This coordination facilitates the activation of substrates, enabling various chemical transformations. The molecular targets and pathways involved depend on the specific reaction being catalyzed .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Effects

Compound Name Oxidation State Ligand Substituents Key Structural Features
Target Compound Au(III) 1,3-Diisopropyl Bulky alkyl groups enhance steric protection of Au(III) center
Compound 1 (Au(I)) Au(I) 3,4,5-Trimethoxybenzyl Electron-donating methoxy groups increase ligand electron density
Compound 2 (Au(I)) Au(I) 2,3,4,5,6-Pentamethylbenzyl Steric hindrance from methyl groups improves stability
Complex 9 (Au(III)) Au(III) Propyl, methoxyphenyl Less steric bulk compared to target compound; rapid degradation in biological media

Key Insight : Bulky substituents (e.g., diisopropyl in the target compound) improve stability by shielding the metal center, whereas electron-donating groups (e.g., methoxy in Compound 1) enhance ligand π-backbonding to gold .

Physical and Spectroscopic Properties

Compound Melting Point (°C) IR υ(CN) (cm⁻¹) $^{1}\text{H}$-NMR Shifts (δ)
Target Compound Not reported Not available Not available
Compound 1 207–208 1402 7.36 (aromatic), 6.49–5.79 (methoxy-benzyl)
Compound 2 229–230 1406 7.14–7.10 (aromatic)

Key Insight : The absence of spectroscopic data for the target compound highlights a gap in literature. However, trends in similar complexes suggest that steric bulk (e.g., pentamethylbenzyl in Compound 2) correlates with higher melting points and subtle shifts in $^{13}\text{C}$-NMR carbene signals (~191 ppm) .

Reactivity and Stability

  • Gold(III) vs. Gold(I) : The target Au(III) complex is expected to exhibit lower stability than Au(I) analogs. For example, Au(III) Complex 9 degraded by 36.3% in RPMI 1640 medium within 24 hours, while Au(I) complexes (e.g., Complex 7) showed only 14.3% transformation under similar conditions .
  • Ligand Effects : Chloride ligands (as in the target compound) inhibit substitution reactions with nucleophiles like glutathione (GSH), whereas iodido ligands (e.g., Complex 7) enhance stability .
  • Redox Behavior : Au(III) complexes are prone to reduction to Au(I) species in biological environments, limiting their therapeutic utility .

Biological Activity

(1,3-Diisopropyl-1,3-dihydro-2H-benzo[d]imidazol-2-ylidene)gold(III) chloride, commonly referred to as IPrAuCl, is an organometallic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound is characterized by a gold(III) center coordinated to a nitrogen heterocyclic carbene (NHC) ligand, which contributes to its unique chemical properties and biological efficacy.

  • Molecular Formula : C13H18AuClN2
  • Molar Mass : 434.72 g/mol
  • Appearance : Yellow crystalline solid
  • Solubility : Highly soluble in organic solvents such as toluene and dichloromethane .

The biological activity of IPrAuCl is primarily attributed to its ability to interact with biomolecules, leading to various biochemical effects. Research indicates that gold(III) complexes can induce apoptosis in cancer cells and exhibit antimicrobial properties against a range of pathogens.

Antimicrobial Activity

IPrAuCl has demonstrated significant antibacterial activity against various Gram-positive bacteria. In a study examining the minimum inhibitory concentration (MIC), it was found that IPrAuCl exhibited bacteriostatic effects against Staphylococcus aureus and Streptococcus haemolyticus, with MIC values of 1.56 μg/mL and 3.13 μg/mL, respectively . However, it showed limited activity against Gram-negative bacteria and fungi.

Table 1: Antimicrobial Activity of IPrAuCl

PathogenMIC (μg/mL)
Staphylococcus aureus1.56
Streptococcus haemolyticus3.13
Escherichia coliNot effective
Candida spp.Not effective

Anticancer Activity

IPrAuCl has been explored for its potential as an anticancer agent. Studies suggest that it can induce apoptosis in various cancer cell lines, similar to established chemotherapeutics like cisplatin. The compound's mechanism involves the disruption of cellular processes related to DNA synthesis and repair, leading to increased cell death in malignant cells .

Case Study: Apoptotic Effects

In a series of experiments involving cancer cell lines treated with IPrAuCl, significant apoptotic activity was observed. The compound was shown to activate caspases and induce mitochondrial dysfunction, which are critical pathways in the apoptosis process .

Safety Profile

The safety profile of IPrAuCl indicates that it is not significantly toxic under normal conditions of use; however, it is classified as a sensitive oxidizing agent. Proper handling precautions are recommended to avoid contact with flammable materials and ensure safe laboratory practices .

Q & A

Q. What are the established synthetic methodologies for preparing (1,3-diisopropyl-1,3-dihydro-2H-benzo[d]imidazol-2-ylidene)gold(III) chloride?

The synthesis typically involves transmetalation reactions using silver carbene precursors. For example, reacting chlorido(1,3-diisopropyl-imidazol-2-ylidene)gold(I) with oxidizing agents like chlorine gas or silver triflate (AgOTf) can yield the gold(III) complex. Key steps include inert atmosphere handling (e.g., Schlenk techniques) to prevent ligand oxidation or decomposition. NMR monitoring (e.g., 1^1H, 13^{13}C) is critical to confirm carbene formation and Au(III) coordination .

Q. How can the structure and purity of this gold(III) complex be validated?

  • X-ray crystallography : Resolve the coordination geometry (e.g., square-planar for Au(III)) and confirm ligand orientation. Software like SHELXL and VESTA are standard for refinement and visualization .
  • NMR spectroscopy : 1^1H NMR detects imidazolium proton disappearance upon carbene formation, while 13^{13}C NMR identifies carbene carbon signals at ~180–190 ppm .
  • Elemental analysis : Verify stoichiometry (e.g., C, H, N percentages) to rule out impurities .

Q. What stability challenges arise during storage or handling of this compound?

Gold(III) complexes are prone to ligand dissociation or reduction under ambient conditions. Storage in anhydrous solvents (e.g., dichloromethane) at –20°C under argon is recommended. Decomposition pathways can be monitored via UV-vis spectroscopy or cyclic voltammetry to assess redox stability .

Advanced Research Questions

Q. How does the choice of counterion (e.g., chloride vs. iodide) influence the reactivity of this gold(III) complex?

Chloride ligands in Au(III) complexes enhance electrophilicity, favoring ligand substitution reactions (e.g., with thiols or phosphines). In contrast, iodide counterions may stabilize the complex due to stronger Au–I bonding. Comparative kinetic studies using HPLC or 31^{31}P NMR can reveal substitution rates .

Q. What computational methods are suitable for studying the electronic structure of this complex?

Density Functional Theory (DFT) calculations (e.g., B3LYP functional) model the Au–C carbene bond strength and frontier molecular orbitals. These predict catalytic activity (e.g., π-acidity) and guide ligand design. Basis sets like LANL2DZ for Au and 6-31G* for lighter atoms are common .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR peaks) be resolved during synthesis?

Side reactions, such as chlorination of the carbene backbone (observed in Au(III) systems), may occur during oxidative synthesis. High-resolution mass spectrometry (HRMS) and 1^1H-13^{13}C HSQC NMR help identify byproducts. Redesigning reaction conditions (e.g., lower Cl2_2 concentration) mitigates undesired pathways .

Q. What strategies optimize catalytic efficiency in cross-coupling reactions using this gold(III) complex?

  • Ligand tuning : Bulkier substituents (e.g., diisopropyl groups) stabilize Au(III) intermediates and reduce decomposition.
  • Additive screening : Silver salts (e.g., AgOTf) abstract chloride ligands, generating active cationic Au(III) species.
  • Kinetic studies : Monitor turnover frequencies (TOF) via GC-MS or in situ IR spectroscopy under varying temperatures .

Q. How does this Au(III) complex interact with biological targets (e.g., proteins or DNA)?

Au(III) complexes often bind to cysteine residues or DNA bases via ligand substitution. Use assays like:

  • Fluorescence quenching : Track binding to bovine serum albumin (BSA).
  • Gel electrophoresis : Detect DNA strand breaks or crosslinking.
  • ICP-MS : Quantify cellular Au uptake in cytotoxicity studies .

Data Analysis and Experimental Design

Q. What analytical techniques resolve discrepancies in catalytic activity between batch reactions?

  • Reaction profiling : Use stopped-flow NMR or Raman spectroscopy to identify transient intermediates.
  • Multivariate analysis : Apply Design of Experiments (DoE) to optimize variables (e.g., solvent polarity, temperature) .

Q. How to assess ligand lability in aqueous environments for biomedical applications?

Simulate physiological conditions (e.g., PBS buffer, pH 7.4) and monitor ligand exchange via 19^{19}F NMR (if fluorinated ligands are used) or UV-vis kinetics. Compare stability with analogous Au(I) complexes, which are typically more labile .

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